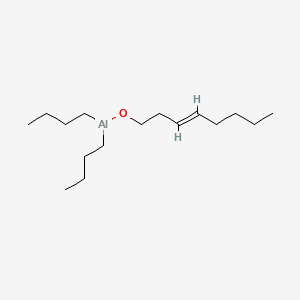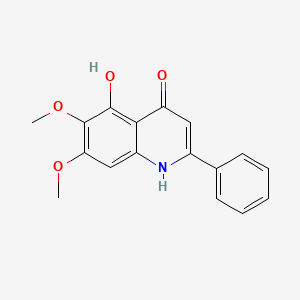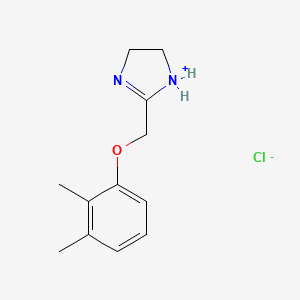
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylphenoxy group attached to an imidazoline ring, which is further stabilized by the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to introduce the phenoxy group. This intermediate is then reacted with an imidazoline precursor under controlled conditions to form the desired imidazoline ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride involves its interaction with specific molecular targets. The imidazoline ring is known to interact with imidazoline receptors, which play a role in various physiological processes. The phenoxy group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylphenoxy)ethylamine hydrochloride
- 3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride
Uniqueness
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride stands out due to its unique combination of a dimethylphenoxy group and an imidazoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67400-55-9 |
|---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-3-5-11(10(9)2)15-8-12-13-6-7-14-12;/h3-5H,6-8H2,1-2H3,(H,13,14);1H |
InChI Key |
LELKGAJQEDPGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NCC[NH2+]2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
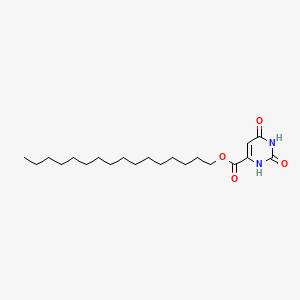

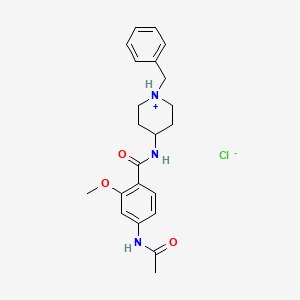
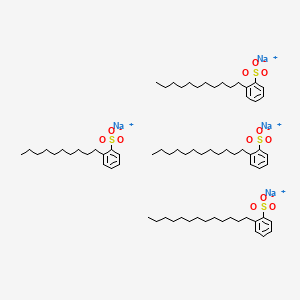
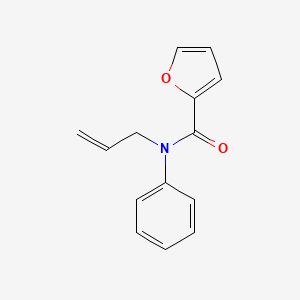
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)

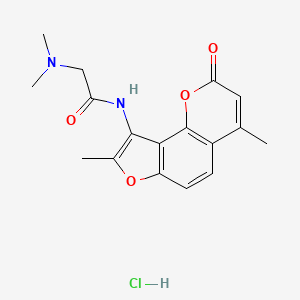
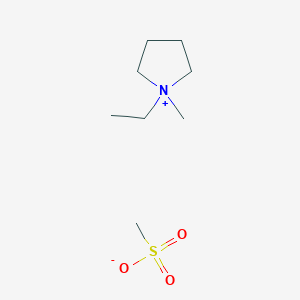
![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)
